molecular formula C17H19NO B13945409 N-(4-Methylphenyl)-4-(propan-2-yl)benzamide CAS No. 544462-18-2

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide

Cat. No.: B13945409
CAS No.: 544462-18-2
M. Wt: 253.34 g/mol
InChI Key: HNBCBSRHSBHDET-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamide derivatives are a significant area of investigation in medicinal chemistry and chemical biology research due to their diverse biological activities. Related structural analogs have been studied for their potential as cell differentiation inducers and antineoplastic agents . The core benzamide structure is known for its ability to participate in hydrogen bonding, which can be critical for interactions with biological targets, as evidenced by the chain formation via N—H···O hydrogen bonds observed in the crystal structure of the closely related compound N-(4-Methylphenyl)benzamide . Research Applications and Value: This compound serves as a valuable building block and reference standard in pharmaceutical and biological research. Its structure, featuring a benzamide core substituted with a p -cymene-like moiety (4-isopropyltoluene) , makes it a candidate for use in structure-activity relationship (SAR) studies. Researchers can utilize it to explore mechanisms of action related to enzyme inhibition or receptor modulation, pathways that are common targets for benzamide-containing molecules in oncological and immunological research . The presence of the isopropyl and methyl substituents on the phenyl rings influences the compound's lipophilicity and steric profile, key parameters in drug design. Usage Note: this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

544462-18-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-methylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-12(2)14-6-8-15(9-7-14)17(19)18-16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H,18,19)

InChI Key

HNBCBSRHSBHDET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Coupling Agent-Mediated Synthesis

The most widely reported method employs carbodiimide-based coupling agents. A representative protocol involves:

  • Reagents : 4-Methylbenzoic acid, 4-isopropylaniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), hydroxybenzotriazole (HOBt).
  • Conditions : Dichloromethane (DCM), room temperature, 12–24 hours.
  • Yield : 88.1% (Table 2, Entry 4).

Mechanistic Insights :
EDC activates the carboxylic acid to form an active ester intermediate, which reacts with the amine nucleophile. HOBt suppresses racemization and enhances coupling efficiency.

Key Data :

Parameter Value
Reaction Time 12–24 h
Solvent Dichloromethane
Temperature 25°C
Yield 68–90.3%

Schotten-Baumann Benzoylation

An alternative route utilizes acid chlorides under Schotten-Baumann conditions:

  • Steps :
    • Convert 4-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
    • React with 4-isopropylaniline in aqueous NaOH/CH₂Cl₂ biphasic system.
  • Advantages : Scalability and rapid reaction kinetics.
  • Yield : 74–85% for analogous benzamides.

Optimization :

  • Excess amine (1.2–1.5 eq) minimizes di-acylation.
  • Low temperatures (0–5°C) reduce side reactions.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors offer advantages:

  • Conditions :
    • Microreactor with immobilized lipase catalyst.
    • Solvent-free system at 60°C.
  • Throughput : 1.2 kg/day with 92% purity.

Benefits :

  • Reduced solvent waste.
  • Enhanced heat/mass transfer.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
EDC/HOBt Coupling 88.1% >95% Moderate High
Schotten-Baumann 74–85% 90–93% High Moderate
Continuous Flow 92% 92% High Low (CAPEX)

Critical Reaction Parameters

  • Steric Effects : The isopropyl group in 4-isopropylaniline necessitates prolonged reaction times (≥12 h) for complete conversion.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification.
  • Catalyst Loading : Pd/C (5 mol%) in hydrogenation steps removes protecting groups with >99% selectivity.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals (m.p. 158–160°C).
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 8.03 (s, 1H), 7.73 (d, J = 8.7 Hz, 2H), 2.38 (s, 3H).
    • HRMS : [M+Na]⁺ calcd. 276.1364, found 276.1361.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Structural Differences : Replaces the isopropyl group with bromine and adds methoxy/nitro groups on the aniline ring.
  • Implications: Bromine increases molecular weight (MW: ~335 g/mol vs. The nitro group may confer redox activity but introduces toxicity risks .
4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide
  • Structural Differences : Chlorine substituent and a hydroxypropyl-ether side chain.
  • Implications : Chlorine’s electronegativity increases polarity, while the hydroxypropyl group enhances solubility in polar solvents. This compound’s logP is likely lower than the title compound’s (predicted logP ~3.5 vs. ~4.2) .
Alkoxy-Substituted Benzamides (e.g., 4-methoxy, ethoxy, propoxy)
  • Structural Differences : Alkoxy groups (methoxy, ethoxy) replace the isopropyl group.
  • Implications : Longer alkoxy chains (e.g., propoxy) increase lipophilicity but may reduce metabolic stability. The title compound’s isopropyl group offers a balance between hydrophobicity and steric bulk .

Heterocyclic and Complex Derivatives

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Structural Differences : Incorporates a thiazole ring.
  • Implications : The thiazole moiety enhances binding to kinases or receptors but complicates synthesis. The title compound’s simpler structure is more synthetically accessible .
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
  • Implications : Higher MW (~541 g/mol) and complexity may limit bioavailability compared to the title compound .

Substitutions on the Amide Nitrogen

4-Methyl-N,N-di(propan-2-yl)benzamide
  • Structural Differences : Di-isopropyl groups on the amide nitrogen.
  • The title compound’s single methylphenyl group retains planar geometry for better receptor interactions .
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide
  • Structural Differences: Amino and methoxyethoxy groups introduce polarity.
  • Implications: The amino group enables conjugation or protonation, altering solubility (logP ~2.5 vs. ~4.2 for the title compound) .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide vs. Analogues

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Bioactivity Notes
This compound 267.34 4.2 Isopropyl, 4-methylphenyl Moderate lipophilicity
4MNB 335.16 3.8 Bromo, nitro, methoxy Halogen bonding potential
4-Chloro analogue 362.83 3.5 Chloro, hydroxypropyl-ether Enhanced solubility
Thiazole derivative 430.51 4.9 Thiazole ring Kinase-targeted activity
Di-isopropyl derivative 219.33 2.5 Di-isopropyl Reduced hydrogen bonding

Biological Activity

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide, also known as a derivative of benzamide, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H23N
  • Molecular Weight : 255.38 g/mol
  • IUPAC Name : this compound

The presence of the 4-methylphenyl group and the isopropyl substituent contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial for various metabolic pathways.
  • Protein Interaction : The hydrophobic characteristics of the biphenyl moiety allow it to interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
  • Antiviral Activity : Preliminary studies suggest that similar benzamide derivatives have shown promising antiviral activities against viruses like Ebola and Marburg, indicating potential for further exploration in this area .

Anticancer Activity

A study conducted on 4-methylbenzamide derivatives demonstrated significant anticancer activity. The derivatives were tested against various cancer cell lines, revealing that modifications to the benzamide structure could enhance potency. For instance, the introduction of purine derivatives as substituents improved the compounds' ability to inhibit cancer cell growth effectively .

Antiparasitic Activity

Research on N-benzyl derivatives has shown that certain benzamide compounds exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A notable compound demonstrated an EC50 value of 0.001 μM against this parasite, showcasing the potential of benzamide derivatives in treating parasitic infections .

Comparative Analysis of Biological Activities

Compound NameTarget DiseaseEC50 (μM)Mechanism of Action
This compoundCancerTBDEnzyme inhibition, protein interaction
4-(aminomethyl)benzamide derivativesEbola Virus<10Inhibition of viral entry
N-benzyl derivativesTrypanosomiasis (HAT)0.001Antiparasitic activity

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